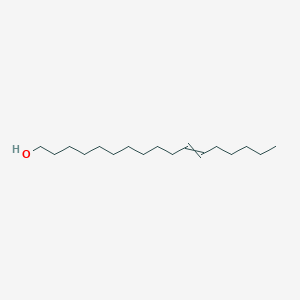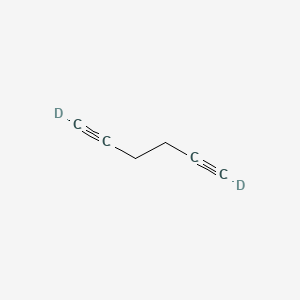
3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzoate ester linked to a piperidine ring, which is further substituted with a phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenylpropyl group and the benzoate ester. The final step involves the formation of the hydrochloride salt.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylpropyl halide.
Formation of Benzoate Ester: The benzoate ester can be formed through an esterification reaction between the piperidine derivative and benzoic acid or its derivatives.
Hydrochloride Salt Formation: The final compound is obtained by treating the benzoate ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
- 3-(2-Methylpiperidino)propyl benzoate hydrochloride
- 3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride
Uniqueness
3-(2-(3-Phenylpropyl)piperidino)propyl benzoate hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in research and development to explore new applications and therapeutic potentials.
属性
CAS 编号 |
78219-51-9 |
|---|---|
分子式 |
C24H32ClNO2 |
分子量 |
402.0 g/mol |
IUPAC 名称 |
3-[2-(3-phenylpropyl)piperidin-1-yl]propyl benzoate;hydrochloride |
InChI |
InChI=1S/C24H31NO2.ClH/c26-24(22-14-5-2-6-15-22)27-20-10-19-25-18-8-7-16-23(25)17-9-13-21-11-3-1-4-12-21;/h1-6,11-12,14-15,23H,7-10,13,16-20H2;1H |
InChI 键 |
WTDCCKODORPXLC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)CCCC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
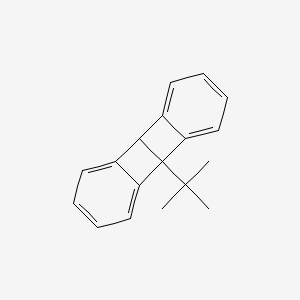

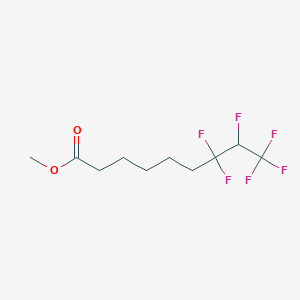

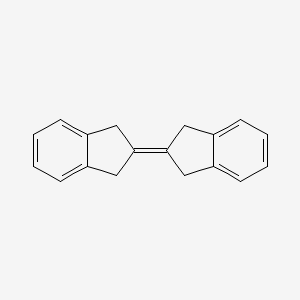
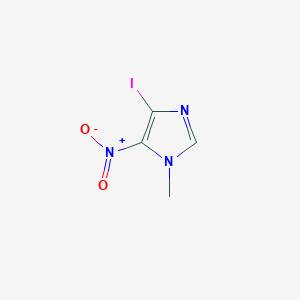
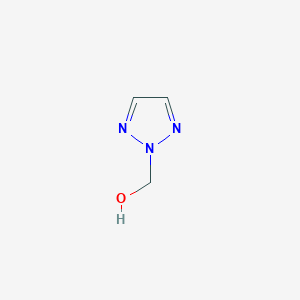
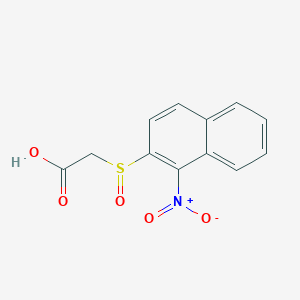
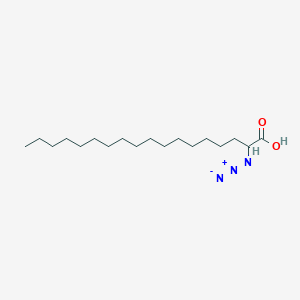
![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
